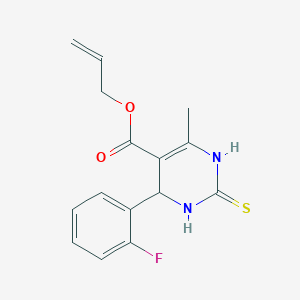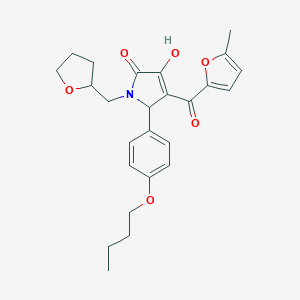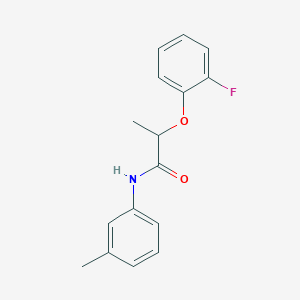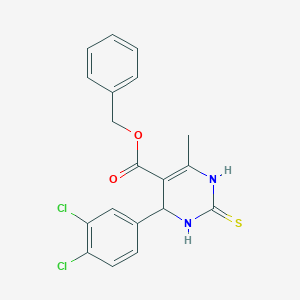![molecular formula C17H16Cl2FN3OS2 B384039 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B384039.png)
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a thiadiazole ring, and a dichlorovinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. This intermediate can be synthesized by reacting permethric acid with phosgene in the presence of a catalyst at 80-90°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency.
化学反应分析
Types of Reactions
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular functions. The pathways involved can include inhibition of acetylcholinesterase or interference with DNA synthesis .
相似化合物的比较
Similar Compounds
Cypermethrin: A pyrethroid insecticide with a similar cyclopropane structure.
Permethrin: Another pyrethroid used in pest control.
Transfluthrin: A fast-acting insecticide with a similar
属性
分子式 |
C17H16Cl2FN3OS2 |
|---|---|
分子量 |
432.4g/mol |
IUPAC 名称 |
3-(2,2-dichloroethenyl)-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3OS2/c1-17(2)11(7-12(18)19)13(17)14(24)21-15-22-23-16(26-15)25-8-9-3-5-10(20)6-4-9/h3-7,11,13H,8H2,1-2H3,(H,21,22,24) |
InChI 键 |
HGULZIZJVDBRTI-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylpropyl 8-methyl-6-[4-(methylsulfanyl)phenyl]-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383957.png)
![2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B383958.png)
![Allyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B383959.png)


![methyl 2-{[2-(2-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B383962.png)



![ethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383968.png)
![methyl 8-methyl-6-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383972.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(4-propoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B383974.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383976.png)
![(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383978.png)
